molecular formula C8H17NO4S B583429 Isopropyl-N-acetyl Homotaurinate CAS No. 1330265-07-0

Isopropyl-N-acetyl Homotaurinate

Cat. No.: B583429
CAS No.: 1330265-07-0
M. Wt: 223.287
InChI Key: PDCGZVQYPZZYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl-N-acetyl Homotaurinate is a chemical derivative of homotaurine (tramiprosate), a naturally occurring sulfonic acid found in seaweed, and its acetylated form, acamprosate . Homotaurine has been extensively investigated for its potential neuroprotective properties, particularly in the context of Alzheimer's disease research. Its primary mechanism of action under investigation involves the binding to soluble amyloid beta, thereby inhibiting the formation of neurotoxic aggregates that are a hallmark of Alzheimer's pathology . Furthermore, homotaurine exhibits GABAergic activity, functioning as a partial agonist at both GABA A and GABA B receptors, which may contribute to its neuromodulatory effects . The acetylated derivative, N-acetyl homotaurine (acamprosate), is an FDA-approved medication for alcohol dependence, underscoring the pharmacological relevance of this chemical family . Acamprosate is believed to promote a balance between neuronal excitation and inhibition, primarily by modulating the NMDA subtype of glutamate receptors and influencing GABAergic neurotransmission, which helps reduce the distress associated with alcohol withdrawal . Recent in vitro permeability studies suggest that homotaurine exhibits superior blood-brain barrier permeability compared to memantine, another drug used in neurological conditions, highlighting its potential as a scaffold for central nervous system (CNS)-targeted therapeutics . Researchers are exploring homotaurine and its analogs, such as this compound, as potential anti-amyloidogenic agents and for their ability to modulate key neurotransmitter systems in experimental models . This compound is presented as a valuable tool for neuroscientists and medicinal chemists exploring novel pathways in neurodegenerative and addiction research. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1330265-07-0

Molecular Formula

C8H17NO4S

Molecular Weight

223.287

IUPAC Name

propan-2-yl 3-acetamidopropane-1-sulfonate

InChI

InChI=1S/C8H17NO4S/c1-7(2)13-14(11,12)6-4-5-9-8(3)10/h7H,4-6H2,1-3H3,(H,9,10)

InChI Key

PDCGZVQYPZZYOA-UHFFFAOYSA-N

SMILES

CC(C)OS(=O)(=O)CCCNC(=O)C

Synonyms

Isopropyl 3-Acetamidopropane-1-sulfonate; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analog: Acamprosate

Key Differences and Similarities:

Property Isopropyl-N-acetyl Homotaurinate Acamprosate (Calcium Acetyl Homotaurinate)
Molecular Weight Not reported in evidence 400.35 g/mol (calcium salt)
Ester Group Isopropyl Calcium
Solubility Likely lipophilic (ester group) Hydrophilic (ionic calcium)
Pharmacological Target Presumed NMDA receptor modulation NMDA receptor antagonism
Therapeutic Use Under investigation Alcohol dependence treatment

Research Findings:

  • Popp & Lovinger (2000) demonstrated that acamprosate interacts with ethanol and spermine at NMDA receptors, suggesting a role in glutamate homeostasis . This compound’s ester group may enhance blood-brain barrier penetration compared to acamprosate, though this remains speculative without direct data.

Other Homotaurine Derivatives

Homotaurine derivatives with varying ester groups (e.g., ethyl, methyl) have been synthesized, but their pharmacological profiles are less characterized. For example:

  • Ranitidine amino alcohol hemifumarate (): A ranitidine-related compound with a furanmethanamine backbone. While structurally distinct, it highlights the importance of ester modifications in bioavailability.

Non-Homotaurine Esters ()

Compounds like hexyl isobutyrate and isopropyl phenylacetate share ester functionalities but lack the acetylated homotaurine moiety.

Q & A

Q. What experimental models are most suitable for studying the neuropharmacological effects of Isopropyl-N-acetyl Homotaurinate?

Methodological Answer: Cortical brain slice preparations, as used in NMDA receptor studies for structurally related compounds like acamprosate, are effective for electrophysiological assessments. These models allow direct measurement of postsynaptic potentials and receptor interactions under controlled conditions . Primary cultured neurons can further elucidate dose-dependent effects and interactions with ethanol, using patch-clamp techniques to monitor ion channel activity .

Q. How can researchers optimize analytical methods for quantifying this compound in biological samples?

Methodological Answer: Solid-phase extraction (SPE) coupled with HPLC–MS/MS is recommended for high sensitivity and specificity. This approach, validated for oxidative stress biomarkers, can be adapted by incorporating isotopic internal standards (e.g., deuterated analogs) to account for matrix effects and improve quantification accuracy in urine or plasma .

Q. What are critical controls to include in studies investigating its pharmacokinetics?

Methodological Answer: Include negative controls (e.g., vehicle-treated samples) and positive controls (e.g., known NMDA modulators like acamprosate) to validate assay specificity. For in vivo studies, monitor metabolites using stable isotope tracing and validate cross-reactivity of antibodies in immunoassays to avoid false positives .

Advanced Research Questions

Q. How do NMDA receptor binding kinetics of this compound differ from acamprosate, and what experimental approaches can resolve these differences?

Methodological Answer: Radioligand displacement assays with [³H]-MK-801 or [³H]-glycine can quantify receptor affinity. Comparative studies should use cortical slices under varying Mg²⁺ concentrations to simulate physiological and pathological states. Popp & Lovinger’s methodology for acamprosate-ethanol interactions provides a template for analyzing competitive binding .

Q. What strategies address contradictory data on its efficacy in alcohol dependence models?

Methodological Answer: Conduct meta-analyses of dose-response curves across species (e.g., rodent vs. primate models) to identify interspecies variability. Use Bayesian statistical frameworks to reconcile discrepancies, incorporating covariates like genetic polymorphisms in glutamate receptor subunits .

Q. How can researchers characterize its oxidative stability and degradation pathways under physiological conditions?

Methodological Answer: Accelerated stability studies in simulated gastric fluid (pH 1.2–3.0) and phosphate buffer (pH 7.4) at 37°C, analyzed via LC-UV/HRMS, can identify degradation products. Compare results with structurally related compounds (e.g., homotaurine derivatives) to infer common degradation mechanisms .

Q. What in silico approaches predict off-target interactions of this compound?

Methodological Answer: Molecular docking simulations using cryo-EM structures of NMDA receptors (e.g., GluN1/GluN2B subtypes) can predict binding sites. Validate predictions with functional assays in HEK293 cells expressing recombinant receptors, measuring Ca²⁺ influx via fluorometric assays .

Methodological Design & Analysis

Q. How should longitudinal studies be designed to assess its neuroprotective effects?

Methodological Answer: Employ a randomized, double-blind design with staggered dosing regimens. Use multimodal endpoints: MRI for neuroinflammation markers (e.g., TSPO-PET ligands), cerebrospinal fluid (CSF) analysis for glutamate levels, and behavioral assays (e.g., Morris water maze) for cognitive outcomes .

Q. What statistical methods are appropriate for small-sample studies on its metabolic pathways?

Methodological Answer: Utilize non-parametric tests (e.g., Wilcoxon signed-rank) for metabolite concentration comparisons. Apply false discovery rate (FDR) corrections in untargeted metabolomics to minimize Type I errors. Power analysis should guide sample size using pilot data from similar compounds .

Q. How can researchers validate its blood-brain barrier (BBB) permeability in preclinical models?

Methodological Answer: Use in situ brain perfusion techniques in rodents, quantifying compound levels in brain homogenates via LC-MS/MS. Parallel in vitro BBB models (e.g., hCMEC/D3 cell monolayers) can assess P-glycoprotein efflux ratios, with mannitol as a permeability control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.